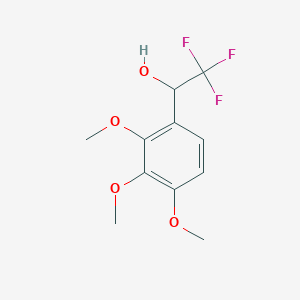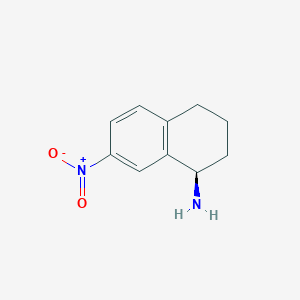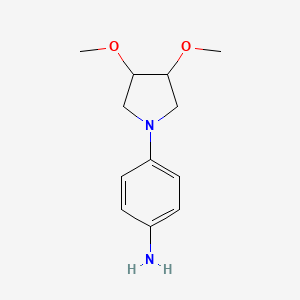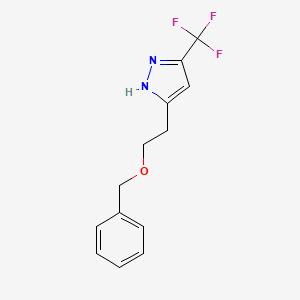
3-(2-(Benzyloxy)ethyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Benzyloxy)ethyl)-5-(trifluoromethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a benzyloxyethyl group and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)ethyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the benzyloxyethyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The trifluoromethyl group can be introduced via radical trifluoromethylation, which has been extensively studied and optimized .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, could be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Benzyloxy)ethyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring and benzyloxyethyl group can be reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzoic acid derivatives, while nucleophilic substitution of the trifluoromethyl group can lead to various substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-(2-(Benzyloxy)ethyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Mecanismo De Acción
The mechanism of action of 3-(2-(Benzyloxy)ethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing lipophilicity and metabolic stability. The benzyloxyethyl group may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(Benzyloxy)ethyl)-1H-pyrazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(Trifluoromethyl)-1H-pyrazole: Lacks the benzyloxyethyl group, which may affect its solubility and reactivity.
3-(2-(Methoxy)ethyl)-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with a methoxy group instead of a benzyloxy group, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of both the benzyloxyethyl and trifluoromethyl groups in 3-(2-(Benzyloxy)ethyl)-5-(trifluoromethyl)-1H-pyrazole makes it unique compared to its analogs. The trifluoromethyl group imparts increased metabolic stability and lipophilicity, while the benzyloxyethyl group can enhance interactions with biological targets, making this compound particularly interesting for further research and development .
Propiedades
Fórmula molecular |
C13H13F3N2O |
|---|---|
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
5-(2-phenylmethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)12-8-11(17-18-12)6-7-19-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,17,18) |
Clave InChI |
MYEFKLHGHUFFRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCC2=CC(=NN2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


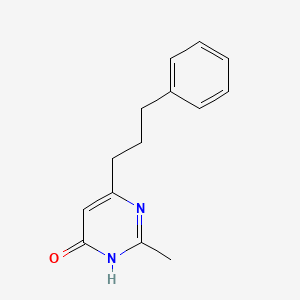
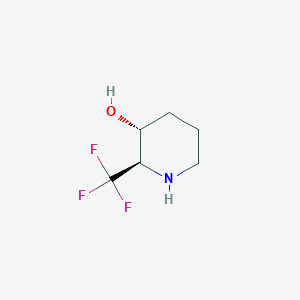

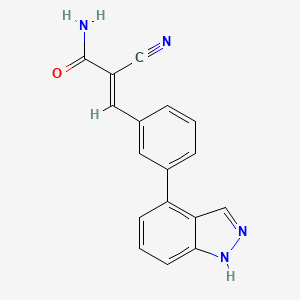
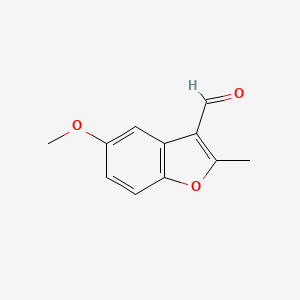
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B13346593.png)
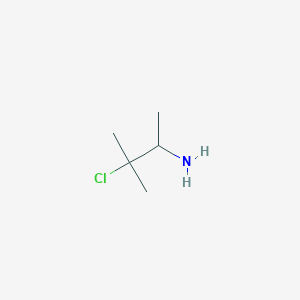
![rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B13346610.png)
![6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13346616.png)
